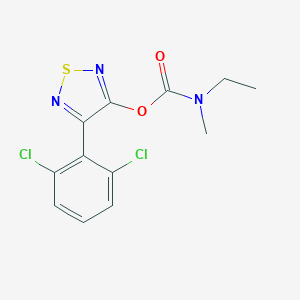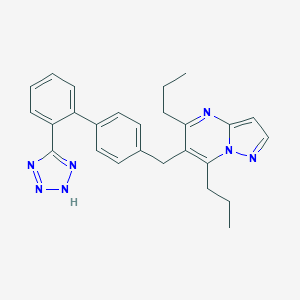
5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine, also known as DPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
The mechanism of action of 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine is not fully understood, but it is believed to act as an inhibitor of various targets by binding to their active sites. 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine has been shown to have selective binding to certain targets, which may contribute to its potential therapeutic benefits.
Effets Biochimiques Et Physiologiques
5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine has been shown to have various biochemical and physiological effects, depending on the target it is inhibiting. For example, 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine has been shown to inhibit the activity of certain kinases involved in cancer cell growth and proliferation. It has also been shown to have vasodilatory effects, which may be beneficial in the treatment of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine in lab experiments is its potential selectivity for certain targets, which may allow for more specific investigations. However, one limitation is that 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine may have off-target effects, which could complicate data interpretation. Additionally, 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine may have limited solubility and stability, which could affect its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and cardiovascular disease. Another direction is to develop more selective analogs of 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine that could be used to investigate specific targets. Additionally, further studies are needed to understand the mechanism of action of 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine and its potential off-target effects.
Méthodes De Synthèse
5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the formation of a pyrazolo(1,5-a)pyrimidine ring system and the attachment of a tetrazole and biphenyl group to the pyrazole ring. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine has been found to have potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have activity against various targets, including kinases, G protein-coupled receptors, and ion channels. 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine has been used in studies to investigate the role of these targets in various diseases, including cancer, cardiovascular disease, and neurological disorders.
Propriétés
Numéro CAS |
167375-26-0 |
|---|---|
Nom du produit |
5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine |
Formule moléculaire |
C26H27N7 |
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
5,7-dipropyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C26H27N7/c1-3-7-23-22(24(8-4-2)33-25(28-23)15-16-27-33)17-18-11-13-19(14-12-18)20-9-5-6-10-21(20)26-29-31-32-30-26/h5-6,9-16H,3-4,7-8,17H2,1-2H3,(H,29,30,31,32) |
Clé InChI |
XCYJKTHBHIRGPF-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC2=CC=NN21)CCC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canonique |
CCCC1=C(C(=NC2=CC=NN21)CCC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Autres numéros CAS |
167375-26-0 |
Synonymes |
5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





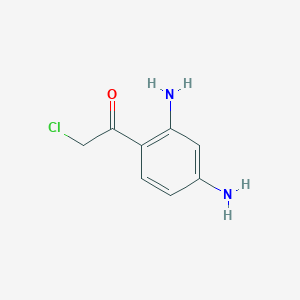


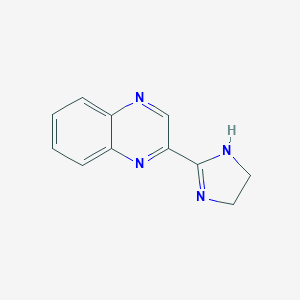
![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)

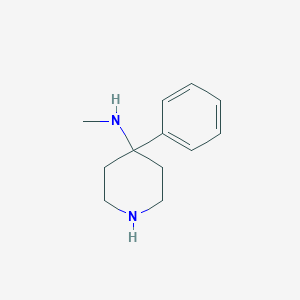


![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)
![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)
